ADX71441

Descripción general

Descripción

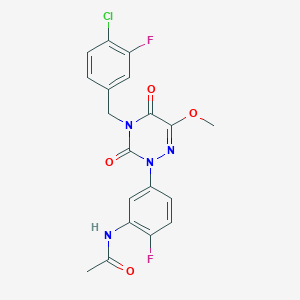

The compound ADX71441 is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazine ring, multiple fluorine and chlorine atoms, and an acetamide group, making it a subject of interest for researchers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ADX71441 typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the chloro and fluoro substituents: This step often involves halogenation reactions using reagents such as chlorine and fluorine sources.

Attachment of the benzyl group: This can be done through nucleophilic substitution reactions.

Final acetamide formation: This involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Analytical Methods for Metabolic Studies

In pharmacokinetic analyses, ADX71441 plasma concentrations were measured using tandem liquid chromatography (LC-MS/MS) . The method involved:

-

Sample preparation : Protein precipitation with acetonitrile/formic acid and internal standards (diclofenac, tolbutamide) .

-

HPLC separation : A rapid gradient using ammonium formate and acetonitrile/formic acid .

-

Mass spectrometry detection : MRM mode with MH transitions (437/143) .

This methodology implies this compound undergoes metabolic processes detectable via LC-MS/MS, but specific reaction pathways (e.g., cytochrome P450-mediated oxidation, glucuronidation) are not explicitly reported.

Pharmacokinetic Profile

Key pharmacokinetic data from preclinical studies include:

| Parameter | Value | Source |

|---|---|---|

| Peak plasma concentration | 340–440 ng/mL (3 mg/kg dose) | |

| Half-life | Slow decay (>8 hours) | |

| Route | Oral (suspended in 1% CMC) |

The prolonged half-life and lack of rapid tolerance in efficacy studies suggest stability against enzymatic degradation, though mechanistic details are absent.

Limitations of Available Data

-

Synthesis : No reaction schemes or intermediates are disclosed in the provided literature.

-

Degradation pathways : No data on hydrolysis, oxidation, or other metabolic reactions.

-

Analytical tables : While pharmacokinetic parameters are quantified, no reaction-specific data tables exist in the sources.

For comprehensive chemical reaction analysis, direct consultation of Addex Therapeutics’ unpublished synthesis protocols or specialized chemical databases would be required. The available studies prioritize pharmacological outcomes over mechanistic chemical insights.

Aplicaciones Científicas De Investigación

Alcohol Use Disorder

Overview

ADX71441 has been extensively studied for its effects on alcohol consumption and related behaviors. Research indicates that it significantly reduces alcohol self-administration in both dependent and non-dependent animal models.

Key Findings

- In a study involving Wistar rats, this compound decreased alcohol self-administration in a dose-dependent manner, particularly in alcohol-dependent subjects .

- The compound blocked cue-induced and stress-induced reinstatement of alcohol-seeking behavior, suggesting its potential utility in preventing relapse .

- Notably, this compound did not produce significant sedative effects at effective doses (1-10 mg/kg) .

Case Study Data Table: Alcohol Self-Administration in Rats

| Treatment Dose (mg/kg) | Alcohol Self-Administration (Active Lever Presses) | Sedation Score |

|---|---|---|

| Vehicle | 45 | 0 |

| 3 | 12 | 0 |

| 10 | 8 | 0 |

Anxiety Disorders

Overview

The GABA_B receptor is a target for anxiolytic treatments. This compound has shown efficacy in preclinical models relevant to anxiety.

Key Findings

- In rodent models, this compound demonstrated significant anxiolytic effects without the side effects typically associated with GABA_B agonists .

- The compound reduced anxiety-like behaviors in tests such as the elevated plus maze and marble burying tests .

Case Study Data Table: Anxiolytic Effects in Rodents

| Test | Treatment Dose (mg/kg) | Active Behavior Score (Higher is More Anxious) |

|---|---|---|

| Elevated Plus Maze | Vehicle | 30 |

| 3 | 15 | |

| 10 | 10 | |

| Marble Burying | Vehicle | 50 |

| 3 | 20 | |

| 10 | 15 |

Overactive Bladder (OAB)

Overview

this compound has been evaluated for its potential to treat OAB, leveraging its action on the GABA_B receptor to reduce bladder overactivity.

Key Findings

- Preclinical studies have shown that this compound effectively reduces signs of bladder overactivity without the side effects commonly associated with traditional GABA_B agonists .

- The compound demonstrated a significant reduction in micturition frequency in rodent models of OAB.

Case Study Data Table: Effects on Bladder Overactivity

| Treatment Dose (mg/kg) | Micturition Frequency (Events/Hour) |

|---|---|

| Vehicle | 12 |

| 3 | 6 |

| 10 | 4 |

Cocaine Addiction

Overview

Recent studies have explored the potential of this compound in reducing cocaine self-administration behaviors in non-human primates.

Key Findings

- In a study with rhesus monkeys, this compound significantly decreased intravenous cocaine self-administration by approximately 60-90% without affecting food intake .

- The specificity of this compound's effects suggests it may be a valuable candidate for treating cocaine addiction.

Case Study Data Table: Cocaine Self-Administration

| Treatment Dose (mg/kg) | Cocaine Self-Administration (% of Control) |

|---|---|

| Vehicle | 100 |

| 1 | 40 |

| 3.2 | 10 |

Mecanismo De Acción

The mechanism of action of ADX71441 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-3-fluorobenzyl bromide: A related compound with similar halogen substituents.

6-Methoxy-3,5-dioxo-4,5-dihydro-1,2,4-triazine: Shares the triazine ring structure.

2-Fluorophenylacetamide: Contains the acetamide group and fluorine substituent.

Uniqueness

ADX71441: is unique due to its combination of functional groups and the specific arrangement of atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Propiedades

Número CAS |

1207440-88-7 |

|---|---|

Fórmula molecular |

C19H15ClF2N4O4 |

Peso molecular |

436.8 g/mol |

Nombre IUPAC |

N-[5-[4-[(4-chloro-3-fluorophenyl)methyl]-6-methoxy-3,5-dioxo-1,2,4-triazin-2-yl]-2-fluorophenyl]acetamide |

InChI |

InChI=1S/C19H15ClF2N4O4/c1-10(27)23-16-8-12(4-6-14(16)21)26-19(29)25(18(28)17(24-26)30-2)9-11-3-5-13(20)15(22)7-11/h3-8H,9H2,1-2H3,(H,23,27) |

Clave InChI |

BQDMEJYNGXEHSW-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=CC(=C1)N2C(=O)N(C(=O)C(=N2)OC)CC3=CC(=C(C=C3)Cl)F)F |

SMILES canónico |

CC(=O)NC1=C(C=CC(=C1)N2C(=O)N(C(=O)C(=N2)OC)CC3=CC(=C(C=C3)Cl)F)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ADX71441; ADX 71441; ADX-71441 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.